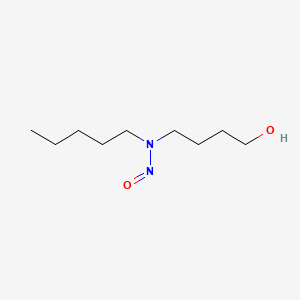

N-Nitroso-N-pentyl-(4-hydroxybutyl)amine

Description

Structure

3D Structure

Properties

CAS No. |

61734-86-9 |

|---|---|

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

N-(4-hydroxybutyl)-N-pentylnitrous amide |

InChI |

InChI=1S/C9H20N2O2/c1-2-3-4-7-11(10-13)8-5-6-9-12/h12H,2-9H2,1H3 |

InChI Key |

LPHYEAYFPYUSAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCCO)N=O |

Origin of Product |

United States |

Iii. Analytical Methodologies for N Nitroso N Pentyl 4 Hydroxybutyl Amine

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of nitrosamine (B1359907) analysis, providing the necessary separation of the target analyte from complex sample matrices. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. usp.org However, direct analysis of hydroxylated, long-chain nitrosamines like N-Nitroso-N-pentyl-(4-hydroxybutyl)amine by GC is challenging due to their low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet and column. usp.org

To overcome these limitations, derivatization is typically employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For hydroxylated nitrosamines, a common approach is silylation, where the hydroxyl group (-OH) is converted to a trimethylsilyl (B98337) (-O-Si(CH3)3) ether. This transformation reduces the compound's polarity and makes it amenable to GC analysis.

Another derivatization strategy involves denitrosation followed by the derivatization of the resulting secondary amine. For instance, after cleaving the N-NO bond with hydrobromic acid, the amine can be converted into a more stable derivative, such as an N-diethylthiophosphoryl derivative, for analysis. nih.gov

Once derivatized, the compound can be analyzed using GC coupled with various detectors. Capillary columns with stationary phases of intermediate polarity, such as those containing phenyl and cyanopropyl functional groups (e.g., Rxi-624Sil MS), are often used to achieve effective separation. nih.govshimadzu.com

Table 1: Representative Gas Chromatography (GC) Parameters for Nitrosamine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) |

| Stationary Phase | Mid-polarity (e.g., 6% cyanopropylphenyl / 94% dimethyl polysiloxane) |

| Injection Mode | Splitless or Direct Injection |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient (e.g., initial 50°C, ramped to 250°C) |

| Detector | Mass Spectrometer (MS) or Thermal Energy Analyzer (TEA) |

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) is the preferred separation technique for non-volatile, polar, and thermally unstable compounds, making it highly suitable for the direct analysis of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine without the need for derivatization. semanticscholar.org

Reversed-phase HPLC is the most common mode used for nitrosamine separation. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Stationary Phases: C18 (octadecylsilane) columns are widely used and offer excellent retention for a broad range of nitrosamines. For enhancing the retention of more polar compounds, columns like InertSustain AQ-C18 are effective. acs.org Other stationary phases, such as those with phenyl-hexyl or pentafluorophenyl (PFP) groups, provide alternative selectivity that can be beneficial for resolving complex mixtures. acs.org

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute compounds with varying polarities. To improve peak shape and ionization efficiency for mass spectrometry detection, additives like formic acid are commonly included in the mobile phase. acs.org

Table 2: Example HPLC Conditions for the Separation of Various Nitrosamines

| Parameter | Condition A | Condition B |

|---|---|---|

| Column | InertSustain AQ-C18 HP (50 x 2.1 mm, 3 µm) | XBridge Phenyl (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min | 0.6 mL/min |

| Column Temp. | 40 °C | 40 °C |

| Detector | Tandem Mass Spectrometry (MS/MS) | Photodiode Array (PDA) / MS |

Spectrometric Approaches for Structure Elucidation and Quantification

Following chromatographic separation, spectrometric detectors provide the sensitivity and specificity required for the definitive identification and quantification of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine at trace levels.

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry is an indispensable tool for nitrosamine analysis due to its exceptional sensitivity and its ability to provide structural information, leading to unambiguous compound identification. osti.gov It is commonly coupled with both GC and HPLC.

When subjected to ionization in a mass spectrometer, nitrosamines undergo characteristic fragmentation. Common fragmentation pathways observed in electron impact (EI) or tandem mass spectrometry (MS/MS) include:

Loss of the Nitroso Group: A neutral loss of 30 Da, corresponding to the cleavage of the N-NO bond to release a nitric oxide radical (•NO). researchgate.netcdnsciencepub.com

Loss of a Hydroxyl Radical: For hydroxylated nitrosamines, a neutral loss of 17 Da (•OH) can occur. nih.govcdnsciencepub.com

Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom, which is a common pathway for aliphatic amines and their derivatives. nih.gov

For HPLC-MS/MS, ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are used. The resulting protonated molecule is then fragmented to produce specific product ions that are monitored for highly selective quantification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the analyte and distinguishing it from isobaric interferences.

Thermal Energy Analysis (TEA) for Nitrosamine Detection

The Thermal Energy Analyzer (TEA) is a detector renowned for its remarkable selectivity and sensitivity specifically for N-nitroso compounds. labcompare.com It can be interfaced with both GC and HPLC. osha.gov

The principle of TEA involves the catalytic cleavage of the N-NO bond in a high-temperature pyrolyzer (~500°C). labcompare.com This process releases a nitric oxide (NO) radical. The gas stream then enters a reaction chamber where the NO radical reacts with ozone (O₃) to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence) in the near-infrared region. This emitted light is detected by a photomultiplier tube, and the resulting signal is directly proportional to the amount of the N-nitroso compound present. usp.orglabcompare.com

Due to its high specificity, TEA is less prone to matrix interference compared to other detectors. labcompare.com When coupled with HPLC for the analysis of non-volatile compounds, a specialized interface is often required to handle the aqueous mobile phases. osha.gov TEA can also be used as a screening tool to determine the total nitrosamine content in a sample. usp.org

Spectrophotometric and Spectrofluorimetric Methods for Precursor Analysis

While spectrophotometric and spectrofluorimetric methods generally lack the sensitivity and selectivity to directly measure trace levels of specific nitrosamines in complex matrices, they are invaluable for quantifying nitrosamine precursors, particularly nitrite (B80452).

The most widely used method for nitrite determination is the Griess test . wikipedia.org This colorimetric assay is based on a two-step diazotization reaction. thermofisher.com

In an acidic medium, nitrite reacts with an aromatic amine, such as sulfanilamide, to form a diazonium salt. wikipedia.org

This intermediate diazonium salt then couples with a second aromatic compound, typically N-(1-Naphthyl)ethylenediamine, to produce a highly colored azo dye. wikipedia.orgthermofisher.com

The intensity of the resulting pink-red color is measured using a spectrophotometer (typically around 540-548 nm) and is directly proportional to the initial nitrite concentration. thermofisher.comsigmaaldrich.com This method can also be adapted to measure nitrate (B79036) after its chemical or enzymatic reduction to nitrite. thermofisher.comnih.gov By monitoring the concentration of precursors like nitrite, an indirect assessment of the potential for nitrosamine formation can be made.

Method Development and Validation Parameters

Method development for N-nitrosamines is driven by the need for high sensitivity and selectivity to meet stringent regulatory requirements. nih.gov Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are commonly employed due to their ability to detect trace levels of these compounds. nih.govchromatographyonline.com Validation of these methods ensures they are reliable, reproducible, and fit for purpose.

The analysis of N-nitrosamines necessitates methods with extremely low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) or ng/mL range. theanalyticalscientist.com This high sensitivity is required because these compounds are considered potent impurities, and regulatory bodies have established very low acceptable intake (AI) limits to ensure patient safety. pmda.go.jpcambrex.com As a minimum requirement, the analytical method's LOQ should be at or below the established AI. pmda.go.jp

Achieving these low detection levels depends on sophisticated instrumentation, such as triple quadrupole or high-resolution mass spectrometers, which provide the necessary sensitivity and specificity. theanalyticalscientist.com While specific LOD and LOQ values for N-Nitroso-N-pentyl-(4-hydroxybutyl)amine are not widely published, data from structurally related N-nitrosamines illustrate the typical performance of analytical methods in this class.

Table 1: Examples of Limits of Quantification for Various N-Nitrosamines

| Compound | Method | Limit of Quantification (LOQ) | Matrix |

|---|---|---|---|

| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | LC-MS/MS | 3.0 ng/mL | Sartan Drug Substances |

| N-nitrosodiethylamine (NDEA) | HPLC | 0.5 µg/mL | Pharmaceutical Dosage Forms |

| Various N-nitrosamines | GC-MS/MS | 0.76–2.09 ng/L | Water |

This table presents data for illustrative purposes to indicate the typical sensitivity required for N-nitrosamine analysis. Data sourced from multiple studies. nih.govwaters.commdpi.com

Sample preparation is a critical and often challenging step in the analytical workflow for N-nitrosamines. theanalyticalscientist.comthermofisher.com Its primary goals are to isolate the target analyte from the sample matrix, concentrate it to a level suitable for detection, and remove interfering substances. pmda.go.jpthermofisher.com

Common strategies include:

Solid-Phase Extraction (SPE): This is a widely used technique to concentrate trace impurities from a liquid sample and reduce matrix effects. pmda.go.jp The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components. cambrex.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines extraction and cleanup steps, often used for complex matrices.

A significant challenge during sample preparation is preventing the artificial formation of N-nitrosamines. theanalyticalscientist.comcambrex.com The presence of precursor amines and nitrosating agents in the sample or reagents, combined with sample processing conditions like heat or acidic pH, can lead to the in-situ generation of the target analyte, resulting in falsely elevated results. researchgate.net To mitigate this, nitrosation inhibitors such as ascorbic acid or sulfamic acid are often added during the sample preparation process. theanalyticalscientist.comfda.gov Furthermore, care must be taken to avoid the loss of analytes, particularly for more volatile compounds, during concentration steps involving evaporation. cambrex.com

Table 2: Overview of Sample Preparation Techniques and Associated Considerations

| Technique | Principle | Advantages | Challenges & Mitigation |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, then eluted. | High concentration factor; effective cleanup. | Potential for analyte loss; requires careful method development. |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible solvents. | Simple and effective for certain matrices. | Can be labor-intensive; potential for emulsion formation. |

| General Considerations | | | Artifact Formation: Prevent with inhibitors (e.g., ascorbic acid). theanalyticalscientist.comAnalyte Stability: Protect from light as nitrosamines can be photolabile. thermofisher.comSolvent Selection: Optimize for efficient extraction without degrading the analyte. theanalyticalscientist.com |

The analysis of nonvolatile N-nitroso compounds like N-Nitroso-N-pentyl-(4-hydroxybutyl)amine presents a distinct set of challenges compared to their more volatile counterparts.

Instrumentation: While volatile nitrosamines are readily analyzed by Gas Chromatography (GC), nonvolatile compounds are generally incompatible with this technique due to their low vapor pressure and potential for thermal degradation in a hot GC inlet. pmda.go.jp Therefore, High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the preferred analytical technique. nih.gov

Matrix Effects: In LC-MS analysis, components of the sample matrix can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source. pmda.go.jp This phenomenon, known as ion suppression or enhancement, can significantly reduce method sensitivity and accuracy. theanalyticalscientist.com Extensive sample cleanup and the use of internal standards are crucial to mitigate these effects. pmda.go.jpmdpi.com

Chromatographic Specificity: Analytical methods must be able to unequivocally distinguish the target analyte from other components in the sample, including impurities, degradants, and structurally similar compounds. pmda.go.jp A particular challenge is separating N-nitrosamines from isobaric compounds (molecules with the same nominal mass), which requires robust chromatographic development to ensure accurate identification and quantification. theanalyticalscientist.com

Low UV Absorbance: N-nitroso compounds generally exhibit low molar absorptivity in the ultraviolet (UV) range, making detection by UV-based HPLC methods less sensitive compared to mass spectrometry. pmda.go.jp This further reinforces the need for highly sensitive detectors like MS/MS for trace-level analysis.

Iv. Metabolism and Biotransformation of N Nitroso N Pentyl 4 Hydroxybutyl Amine

Enzymatic Bioactivation Pathways

The initial and critical step in the bioactivation of NPHPBA involves the enzymatic oxidation of the carbon atoms adjacent to the nitroso group. This process is primarily carried out by a superfamily of enzymes known as cytochrome P450. nih.govnih.gov

The enzymatic bioactivation of N-nitroso compounds is predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govnih.gov These enzymes facilitate the hydroxylation of the alkyl chains at the α-position relative to the nitroso group, a crucial step for the formation of reactive alkylating agents. nih.govusp.org While α-hydroxylation is the primary activation pathway, hydroxylation can also occur at the β and γ positions. nih.gov For instance, the metabolism of N-nitrosodi-n-propylamine (NDPA) involves α-, β-, and γ-hydroxylation of the propyl group. nih.gov Generally, α-hydroxylation leads to bioactivation, whereas hydroxylation at other positions often results in detoxification products. nih.gov

Table 1: Cytochrome P450-Mediated Hydroxylation Sites of N-Nitroso Alkylamines

| Substrate Example | Hydroxylation Position | Metabolic Outcome | Reference |

|---|---|---|---|

| N-nitrosodimethylamine (NDMA) | α-methyl | Bioactivation | nih.gov |

| N-nitrosodi-n-propylamine (NDPA) | α, β, γ-propyl | Bioactivation (α), Detoxification (β, γ) | nih.gov |

| N-nitrosopentylmethylamine | α-pentyl, α-methyl | Bioactivation | nih.gov |

The α-hydroxylation of N-nitroso compounds results in the formation of unstable α-hydroxy N-nitrosamines, also known as N-nitrosocarbinolamine intermediates. nih.gov These intermediates undergo spontaneous decomposition. nih.gov This decomposition involves the cleavage of the carbon-nitrogen bond, which is a key step in the metabolic activation cascade. nih.gov

The catalytic activity of cytochrome P450 enzymes in the metabolism of nitrosamines is dependent on the presence of essential cofactors. The primary cofactor is the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which provides the necessary electrons for the monooxygenase reaction. pjoes.com Molecular oxygen is also a critical cofactor, as one of its atoms is incorporated into the substrate during the hydroxylation process. gsartor.orgresearchgate.net The efficiency of the microsomal electron transport chain, and thus the rate of metabolism, is largely dependent on the regeneration of reduced NADPH. pjoes.com

Reactive Metabolite Generation

The enzymatic bioactivation of NPHPBA culminates in the production of highly reactive electrophilic species. These metabolites are considered the ultimate carcinogens responsible for the biological effects of the parent compound. nih.govnih.gov

The spontaneous decomposition of the N-nitrosocarbinolamine intermediates leads to the formation of an aldehyde and a primary nitrosamine (B1359907), which then rearranges to a diazohydroxide. nih.govpjoes.com This diazohydroxide is in equilibrium with the corresponding diazonium ion. nih.govresearchgate.net The formation of these unstable and reactive species is a pivotal event in the bioactivation pathway of N-nitrosamines. nih.gov

The diazonium ions generated from the metabolic activation of N-nitroso compounds are potent alkylating agents. nih.govnih.gov These electrophilic species can react with nucleophilic sites on cellular macromolecules, most notably DNA. nih.govnih.gov The alkylation of DNA is widely considered to be a critical initiating event in chemical carcinogenesis. nih.govnih.gov The specific DNA adducts formed can vary depending on the structure of the parent N-nitroso compound. nih.gov

Table 2: Reactive Metabolites and Their Precursors in N-Nitrosamine Metabolism

| Precursor | Intermediate | Reactive Species | Consequence | Reference |

|---|---|---|---|---|

| α-Hydroxy N-nitrosamine | Diazohydroxide | Diazonium ion | DNA Alkylation | nih.gov |

| N-nitrosodimethylamine | Methyl diazohydroxide | Methyldiazonium ion | DNA Alkylation | nih.gov |

Secondary Metabolic Pathways and Inactivation

Following primary metabolic reactions, the metabolites of NPHB can be further processed through secondary pathways that lead to their inactivation and subsequent removal from the body. These pathways are crucial for detoxifying the reactive intermediates that may be formed during Phase I metabolism.

Glucuronidation is a major Phase II metabolic pathway for many xenobiotics, including nitrosamines and their metabolites. This process involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the hydrophilicity of the molecule, aiding in its excretion.

While direct studies on N-Nitroso-N-pentyl-(4-hydroxybutyl)amine are limited, research on the closely related analogue, N-nitrosobutyl(4-hydroxybutyl)amine (NB4HBA), provides significant insights. In studies with rats, a notable metabolite identified in the urine was the glucuronide conjugate of NB4HBA, referred to as NB4HBA-G. aacrjournals.org Following intravenous administration of NB4HBA, the formation of NB4HBA-G was detected in the blood within two minutes. aacrjournals.org The urinary excretion of this glucuronide conjugate accounted for 11.7% of the administered dose over 96 hours. aacrjournals.org

This evidence strongly suggests that the hydroxyl group on the butyl (and by extension, the pentyl) chain of these nitrosamines is a primary site for glucuronidation. The formation of a glucuronide conjugate is a critical step in the detoxification and elimination of this class of compounds.

Table 1: Urinary Excretion of N-nitrosobutyl(4-hydroxybutyl)amine and its Metabolites in Rats

| Compound | Percentage of Administered Dose Excreted in Urine (0-96h) |

|---|---|

| N-nitrosobutyl(4-hydroxybutyl)amine (NB4HBA) | 0.3% |

| N-nitrosobutyl(3-carboxypropyl)amine (NB3CPA) | 36% |

| NB4HBA-glucuronide (NB4HBA-G) | 11.7% |

Data from Airoldi et al., 1988. aacrjournals.org

The metabolic story does not necessarily end with glucuronidation. There is evidence to suggest that the metabolites of hydroxylated nitrosamines, including their glucuronide conjugates, can undergo further biotransformation.

In the same study on NB4HBA, it was observed that after the intravenous injection of the glucuronide conjugate (NB4HBA-G), only 41% of the administered dose was excreted unchanged in the urine. aacrjournals.org Interestingly, a portion of the administered NB4HBA-G was biotransformed back to its primary metabolite, N-nitrosobutyl(3-carboxypropyl)amine (NB3CPA), which accounted for 10% of the excreted compounds. aacrjournals.org This finding indicates that the glucuronide conjugate is not metabolically inert and can be a substrate for further enzymatic reactions, potentially leading to the release of other metabolites.

This suggests a dynamic interplay between conjugation and other metabolic pathways. The further biotransformation of these conjugated metabolites could influence their biological activity and ultimate fate in the body. While the specific enzymes and mechanisms involved in the further biotransformation of the glucuronide conjugate of NPHB have not been fully elucidated, the data from its butyl analogue highlight the complexity of its metabolic profile. aacrjournals.org

Scarcity of Specific Research Data Precludes Detailed Analysis of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine

A comprehensive review of available scientific literature reveals a significant lack of specific experimental data for the chemical compound N-Nitroso-N-pentyl-(4-hydroxybutyl)amine. While the broader class of N-nitrosamines is extensively studied, detailed research findings and data specifically pertaining to the mechanisms of action, DNA interactions, and genotoxic potential of this particular pentyl homolog are not sufficiently available to construct a detailed scientific article as outlined.

Research into the biological activities of N-nitrosamines is critical due to their classification as probable human carcinogens, a status that necessitates metabolic activation to exert their mutagenic effects. This activation is generally understood to proceed via cytochrome P450-mediated α-hydroxylation, leading to the formation of unstable α-hydroxynitrosamines. These intermediates can decompose to form highly reactive electrophilic species, such as diazonium ions, which can then covalently bind to cellular macromolecules, most critically DNA.

For the closely related and well-studied compound N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), this metabolic activation and subsequent DNA alkylation is a known pathway to its carcinogenic activity, particularly in the urinary bladder. One study investigated the metabolic fate of several alkyl homologs of BBN, including the pentyl variant, N-Nitroso-N-pentyl-(4-hydroxybutyl)amine. The research indicated that, similar to BBN, the pentyl homolog is extensively metabolized in rats. nih.gov However, the study also noted a key difference: the principal urinary metabolite of the pentyl homolog was not the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine, which was the main metabolite for shorter alkyl chain homologs. nih.gov This finding suggests that while the general metabolic pathway may be similar, the specifics of biotransformation and excretion differ, which could influence its biological activity and organ specificity.

Despite this metabolic information, there is a clear gap in the literature regarding the subsequent molecular events for N-Nitroso-N-pentyl-(4-hydroxybutyl)amine. Specific details on the following critical areas, as required for a thorough analysis, are absent:

DNA Adduct Profile: No studies were identified that characterized the specific DNA adducts formed by N-Nitroso-N-pentyl-(4-hydroxybutyl)amine. The formation and persistence of DNA adducts, particularly at the O⁶-position of guanine, are considered crucial initiating events in the mutagenesis and carcinogenesis of many nitrosamines. mdpi.comnih.gov Without experimental data, the specific nature and frequency of these adducts for the pentyl homolog remain unknown.

Genotoxicity Data: A diligent search yielded no specific data on the genotoxic potential of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine in standard experimental systems. This includes:

Mutagenicity in Bacterial Assays: There are no published results from bacterial reverse mutation assays, such as the Ames test, which is a standard method for identifying mutagenic compounds. nih.govresearchgate.net

Clastogenicity and Chromosome Damage: Information regarding the ability of this compound to cause structural or numerical chromosomal damage is not available.

In Vitro Mammalian Cell Genotoxicity: No studies on its genotoxicity in cultured mammalian cells were found. Such assays are essential for evaluating mutagenic and clastogenic potential in a system more analogous to human physiology. toxys.comnih.gov

V. Mechanisms of Action and Molecular Interactions of N Nitroso N Pentyl 4 Hydroxybutyl Amine

Cellular and Molecular Responses

Scientific literature detailing the specific cellular and molecular responses to N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is not currently available. Research into the broader class of N-nitrosamines indicates that these compounds are genotoxic and can induce cellular stress responses, DNA damage, and apoptosis. nih.govmedsci.orgresearchgate.net However, studies focusing specifically on N-Nitroso-N-pentyl-(4-hydroxybutyl)amine are absent from the current body of scientific literature.

Gene Expression Alterations

There are no available studies that have investigated the alterations in gene expression following exposure to N-Nitroso-N-pentyl-(4-hydroxybutyl)amine. While research on other nitrosamines has demonstrated changes in the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis, similar data for N-Nitroso-N-pentyl-(4-hydroxybutyl)amine has not been published. nih.govoup.com

Vi. Structure Activity Relationships Sar of N Nitroso N Pentyl 4 Hydroxybutyl Amine and Analogues

Influence of Alkyl Chain Length and Substituents on Bioactivity

The structure of the alkyl groups attached to the nitrogen atom significantly influences the carcinogenic potential of nitrosamines. nih.govnih.gov Factors such as the length of the alkyl chain, the presence of substituents, and steric and electronic effects can alter the rate and site of metabolic activation, thereby modulating bioactivity. nih.gov

Generally, an increase in the length of the N-alkyl chain can affect properties like water solubility and volatility, which in turn may influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. ca.gov For N-nitrosomethyl-n-alkylamines, studies have shown that increasing the alkyl chain length leads to decreased water solubility and volatility. ca.gov The relationships derived from SAR studies have highlighted the importance of alkyl chain length in determining the carcinogenic potential of the chemicals analyzed. nih.gov

Substituents on the alkyl chains can introduce steric hindrance or electronic effects that impact bioactivity. nih.gov Steric bulk near the α-carbon can inhibit the necessary hydroxylation for metabolic activation. scribd.com Conversely, electron-withdrawing groups can make the energetics of the α-hydroxylation mechanism less favorable. nih.gov The presence of functional groups like alcohols, aldehydes, and carboxylic acids can complicate potency determination by introducing alternative metabolic pathways. nih.gov

| Structural Feature | General Impact on Bioactivity | Mechanism of Influence |

|---|---|---|

| Increasing Alkyl Chain Length | Modulates carcinogenic potential, often affecting organ specificity. | Alters lipophilicity, ADME properties, and metabolic pathways. nih.govca.gov |

| Steric Hindrance (e.g., bulky substituents) | Decreases carcinogenic potency. | Inhibits metabolic α-carbon hydroxylation required for activation. scribd.com |

| Electron-Withdrawing Groups | Decreases carcinogenic potency. | Reduces the energetic favorability of the α-hydroxylation mechanism. nih.gov |

| Hydroxyl (-OH) Groups | Can increase or decrease potency depending on position. | Affects solubility and can introduce alternative metabolic pathways (e.g., oxidation). nih.govpsu.edu |

The position of a hydroxyl group on the alkyl chain is a critical determinant of a nitrosamine's metabolic fate and organ-specific carcinogenicity. psu.edunih.gov Hydroxylation is a common metabolic route for nitrosamines. psu.edu While α-hydroxylation is typically the key activating step, hydroxylation at other positions (β, γ, ω) can lead to detoxification or the formation of different active metabolites. psu.edufrontiersin.org

For N-alkyl-N-(ω-hydroxyalkyl)nitrosamines, the metabolic pathway is heavily influenced by the hydroxyl group. nih.gov In the case of N-n-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a well-studied analogue, the terminal hydroxyl group is oxidized to form N-n-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.gov BCPN is considered the principal urinary metabolite and the ultimate active form responsible for the selective induction of urinary bladder tumors in rats. nih.gov Therefore, the presence and position of a hydroxyl group can direct the compound's metabolism towards producing a specific, organotropic carcinogen. nih.gov The ability to discriminate between isomeric structures with hydroxyl-alkyl substituents in different positions is a key outcome of detailed SAR analysis. nih.gov

N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is a structural analogue of the potent and widely studied bladder carcinogen N-n-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.govoup.com The primary structural difference is the substitution of a pentyl group for the butyl group. Based on established SAR principles, this change in alkyl chain length is expected to modify the compound's biological activity.

The carcinogenicity of BBN is well-documented, with administration in drinking water inducing a high incidence of urinary bladder carcinoma in mice and rats. oup.comnih.gov Its metabolic activation to BCPN is a key factor in its urothelial carcinogenicity. nih.gov

Stereochemical Considerations in Metabolism and Activity

Stereochemistry can play a profound role in the metabolism of nitrosamines. The N-nitroso group and the adjacent C-N bonds can lead to the existence of geometric isomers (E and Z), which may exhibit different metabolic profiles. nih.govnih.gov

Studies on other asymmetrical nitrosamines have demonstrated that enzymes can preferentially metabolize one isomer over the other. For instance, in the microsomal metabolism of N-nitroso-N-methyl-N-n-pentylamine, the Vmax for the formation of formaldehyde (B43269) was 2.2-fold higher during the metabolism of the Z isomer compared to the E isomer, indicating that the relative position of the nitroso group significantly affects the metabolism of each alkyl chain. nih.gov Similarly, when studying the metabolism of N-nitroso-N-methyl-N-(2-oxopropyl)amine in rat hepatocytes, the E isomer was found to be preferentially and efficiently metabolized, while the Z isomer was not. nih.govresearchgate.net

These findings establish that stereochemical factors are crucial. Although specific studies on the isomers of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine are not detailed, it is a recognized principle that the spatial arrangement of the molecule can influence its interaction with metabolic enzymes, leading to different rates of activation or detoxification and potentially different biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Toxicology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the toxicological properties of chemicals based on their molecular structure. nih.govnih.gov For N-nitrosamines, which are a major concern due to their carcinogenic potential, QSAR models are desirable for estimating carcinogenic potency (often expressed as TD50, the dose that causes tumors in 50% of test animals) for compounds lacking experimental data. acs.orgusp.org These models are built by establishing a mathematical correlation between the chemical structure, represented by molecular descriptors, and the observed biological activity. sciforum.netresearchgate.net

The development of validated QSAR models can aid in the preliminary ranking and prioritization of nitrosamines for further toxicological assessment. researchgate.net This is particularly important for the emergence of structurally complex nitrosamines for which traditional read-across analysis from simple analogues may not be sufficient. acs.orgacs.org

The accuracy of a QSAR model depends heavily on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties. researchgate.net A wide array of descriptors are employed in modeling nitrosamine carcinogenicity. nih.govsciforum.net

Types of Molecular Descriptors Used in Nitrosamine QSAR:

Quantum Mechanical Descriptors: These describe electronic properties such as dipole moment, polarizability, ionization potential, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Topological and Constitutional Descriptors (0D, 1D, 2D): These are calculated from the 2D representation of the molecule and include counts of atoms and bonds, molecular weight, and indices that describe molecular branching and connectivity. sciforum.netresearchgate.net

Physicochemical Descriptors: These include properties like hydrophobicity (logP), which influences a compound's ADME profile. nih.gov Potent nitrosamines often appear to be more hydrophilic. acs.org

Abraham Solute Descriptors: These quantify a molecule's hydrogen bond acidity and basicity, as well as its dipolarity/polarizability. nih.gov

These descriptors are used as inputs for various statistical and machine learning algorithms to build predictive models. Common models include linear discriminant analysis (LDA) for classification and partial least squares (PLS) regression for quantitative prediction (e.g., 3D-QSAR PLS regression to predict logTD50). nih.govresearcher.life

| Descriptor Category | Specific Examples | Relevance to Carcinogenicity |

|---|---|---|

| Quantum Mechanical | HOMO/LUMO energies, Dipole Moment | Relates to chemical reactivity and the propensity for metabolic activation. researchgate.net |

| Topological | Spectral Moments, Connectivity Indices | Describes molecular size, shape, and branching, which affect steric interactions. nih.gov |

| Physicochemical | logP (Hydrophobicity), Globularity | Influences bioavailability and transport to target organs. nih.govacs.org |

| Predictive Model Type | Linear Discriminant Analysis (LDA), 3D-QSAR PLS Regression, Genetic Algorithms. nih.govsciforum.net |

Beyond quantitative prediction, QSAR can be used to develop classification models that group nitrosamines into different potency categories based on the presence or absence of specific structural fragments. researchgate.netmulticase.com This approach is foundational to identifying "structural alerts," which are molecular substructures known to be associated with toxicity. nih.gov

These models use statistical methods to identify which structural features have a significant effect on carcinogenic potency. pharmaexcipients.com For instance, features that lead to the highest and lowest carcinogenic potency can be isolated, and novel nitrosamine compounds can be assigned to potency categories with a high degree of accuracy. researchgate.net This methodology supports frameworks like the Carcinogenic Potency Categorisation Approach (CPCA), which uses basic structural features to conservatively estimate risk. usp.org By analyzing large datasets, these models can validate expert-derived SARs and quantify the impact of individual substructural features in a statistically robust manner. pharmaexcipients.com Expanding the chemical space of the databases used for these models by including more structurally diverse compounds improves the quality and accuracy of the carcinogenic potency assessments. multicase.com

Correlation between In Vitro Mutagenicity and In Vivo Carcinogenicity in Experimental Animals

The relationship between the results of in vitro mutagenicity assays and the in vivo carcinogenic activity of N-nitrosamines, including N-Nitroso-N-pentyl-(4-hydroxybutyl)amine (NPHBA) and its analogues, is a complex area of study. Generally, for the N-nitrosamine class of compounds, a direct quantitative correlation between the potency of mutagenicity in bacterial assays and the potency of carcinogenicity in animal studies is not always straightforward. nih.govnih.gov Many N-nitrosamines require metabolic activation to exert their mutagenic and carcinogenic effects, a process that can vary significantly between in vitro and in vivo systems. mdpi.com

Detailed research into the mutagenicity of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a close structural analogue of NPHBA, has shown that it is mutagenic in Salmonella typhimurium strains TA1535 and TA100, but only in the presence of a metabolic activation system (S-9 mix) from rat liver. nih.gov This indicates that the parent compound itself is not directly mutagenic, but is converted into a mutagenic metabolite. Further studies have identified N-butyl-N-(3-carboxypropyl)nitrosamine as a major urinary metabolite of BBN, and this metabolite was found to be a direct-acting mutagen without the need for metabolic activation. nih.gov

In a broader study of 31 compounds structurally or metabolically related to BBN, it was found that all 13 compounds known to be carcinogenic were also mutagenic to S. typhimurium TA1535, either with or without metabolic activation. nih.gov However, this study also highlighted the complexities of this correlation, as four out of nine non-carcinogenic compounds also tested positive for mutagenicity, representing "false-positive" results in the context of predicting carcinogenicity from in vitro mutagenicity data alone. nih.gov

The in vivo carcinogenicity of these compounds, particularly those with a 4-hydroxybutyl chain, is well-documented. BBN is a well-established bladder carcinogen in rodents. nih.govebi.ac.uk The carcinogenicity of other related N-nitrosamines also shows a degree of organ specificity. nih.gov The structural features of the alkyl chains play a significant role in determining the carcinogenic potency and target organ.

The data for BBN and its analogues suggest that while a positive mutagenicity result in an in vitro assay like the Ames test can be an indicator of carcinogenic potential for this class of N-nitrosamines, it is not a definitive predictor. The presence of "false positives" underscores the importance of considering the metabolic pathways and the specific structural features of each compound when assessing the correlation between in vitro mutagenicity and in vivo carcinogenicity. For NPHBA, it can be inferred from its structural similarity to BBN that it would also likely require metabolic activation to exhibit mutagenic and carcinogenic properties.

Vii. Environmental Occurrence and Persistence of N Nitroso N Pentyl 4 Hydroxybutyl Amine

Presence in Environmental Compartments (Water, Air, Soil, Food)

Direct detection of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine in the environment has not been widely reported. However, the general class of N-nitrosamines is known to occur at low levels in various environmental matrices as unintended byproducts of industrial and natural processes. epa.govpjoes.com Their presence is contingent on the co-existence of precursor amines and nitrosating agents. pjoes.com

Water: N-nitrosamines can be found in drinking water, groundwater, and wastewater. pjoes.comnih.gov Their formation is a notable concern during water treatment processes that use chloramination, where residual amines can react with chlorine-based disinfectants. science.gov Given its solubility, conferred by the hydroxyl group, N-Nitroso-N-pentyl-(4-hydroxybutyl)amine could persist and be transported in aquatic systems.

Air: Volatile N-nitrosamines can be present in the air, particularly near industrial sites such as rubber manufacturing plants and tanneries. nih.gov While higher molecular weight nitrosamines like N-Nitroso-N-pentyl-(4-hydroxybutyl)amine are less volatile, they could be adsorbed onto particulate matter and transported through the atmosphere.

Soil: Contamination of soil can occur through the application of certain pesticides that contain amine precursors, industrial discharges, or the disposal of contaminated waste. pjoes.comnih.gov The compound's persistence in soil would be influenced by factors such as microbial activity, sunlight exposure, and soil composition.

Food: N-nitrosamines have been detected in a range of food products, especially cured meats, fish, beer, and cheese, where nitrites are used as preservatives. nih.govnih.gov They can also form during high-temperature cooking processes. nih.gov The potential for N-Nitroso-N-pentyl-(4-hydroxybutyl)amine to be present in food would depend on the presence of its specific secondary amine precursor, N-pentyl-(4-hydroxybutyl)amine, in the raw materials.

Table 1: General Occurrence of N-Nitrosamines in Environmental Compartments

| Environmental Compartment | Commonly Detected N-Nitrosamines | Typical Sources |

|---|---|---|

| Water | N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA) | Disinfection byproducts (chloramination), industrial effluent, wastewater science.gov |

| Air | NDMA | Industrial emissions (rubber, leather, metal industries), tobacco smoke nih.gov |

| Soil | NDMA, N-Nitrosodi-n-propylamine (NDPA) | Pesticide impurities, industrial waste disposal pjoes.comnih.gov |

| Food | NDMA, N-Nitrosopyrrolidine (NPYR), N-Nitrosopiperidine (NPIP) | Cured meats, bacon, beer, cheese (reaction of amines with nitrite (B80452) preservatives) nih.gov |

Environmental Degradation Pathways

N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is susceptible to degradation in the environment through several pathways, primarily photolysis and biotransformation.

N-nitrosamines are known to be sensitive to ultraviolet (UV) radiation. nih.govscbt.com The N-nitroso functional group (N-N=O) acts as a chromophore, absorbing UV light, which leads to the cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. mdpi.comgassnova.no This process, known as photolysis, is a primary abiotic degradation pathway for nitrosamines in sunlit surface waters and on soil surfaces. gassnova.no

The primary reaction in the photolysis of a dialkylnitrosamine like N-Nitroso-N-pentyl-(4-hydroxybutyl)amine involves the homolytic cleavage of the N-NO bond, resulting in the formation of nitric oxide (•NO) and an aminyl radical. mdpi.com The rate and products of photolysis can be influenced by environmental conditions such as pH and the presence of dissolved oxygen. nih.gov For instance, the presence of dissolved oxygen has been shown to increase the quantum yield of N-nitrosodimethylamine (NDMA) photolysis. nih.gov It is reasonable to assume that N-Nitroso-N-pentyl-(4-hydroxybutyl)amine would undergo a similar degradation process, breaking down into smaller, less complex molecules upon exposure to sufficient UV radiation.

Table 2: Key Factors in the UV Photolysis of N-Nitrosamines

| Factor | Description | Effect on Degradation |

|---|---|---|

| UV Wavelength | N-nitrosamines absorb UV radiation, typically in the range of 230-370 nm. | Effective degradation occurs in the presence of sunlight or artificial UV sources. gassnova.no |

| Key Reaction | Cleavage of the N-NO bond. | Initiates the breakdown of the nitrosamine (B1359907) molecule. mdpi.com |

| pH | The acidity or alkalinity of the aqueous medium. | Can influence the quantum yield and the profile of degradation products. nih.gov |

| Dissolved Oxygen | Presence of O₂ in the water. | Can promote photooxidation pathways, potentially increasing the degradation rate. nih.gov |

While specific studies on the environmental biotransformation of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine are not available, research on the mammalian metabolism of its close structural analog, N-Nitroso-N-butyl-(4-hydroxybutyl)amine (BBN), provides significant insight into plausible enzymatic degradation pathways that could be mediated by microorganisms in soil and water. nih.gov

The primary metabolic pathways for BBN and its homologs involve oxidation of the alkyl side chains. nih.govnih.govscispace.com Key transformations include:

Oxidation of the Hydroxyl Group: The terminal 4-hydroxybutyl chain is susceptible to enzymatic oxidation. The primary alcohol group can be oxidized first to an aldehyde and then to a carboxylic acid. For BBN, this results in the formation of N-Nitroso-N-butyl-(3-carboxypropyl)amine (BCPN), a major metabolite. nih.gov

Beta-Oxidation: Following the initial oxidation, the resulting carboxylic acid side chain can be further shortened via β-oxidation, a common metabolic process for fatty acids. This leads to the formation of metabolites like N-alkyl-N-(carboxymethyl)nitrosamine. nih.govscispace.com

Interestingly, a study on the metabolic fate of various alkyl homologs of BBN in rats noted that the metabolic pattern of the pentyl homolog—the compound most structurally analogous to the subject of this article—differed from the others. Its principal urinary metabolite was not the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine, suggesting that the longer pentyl chain may alter the primary site of metabolic attack or the stability of intermediates. nih.gov This highlights that while general pathways can be inferred, direct extrapolation requires caution. These oxidative processes effectively transform the parent compound into more polar, and often less toxic, metabolites, representing a key environmental degradation route.

Sources and Dissemination Pathways

N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is not produced commercially and its presence in the environment would be the result of unintentional formation from precursors. epa.gov The fundamental reaction for its formation is the nitrosation of its secondary amine precursor, N-pentyl-(4-hydroxybutyl)amine. pjoes.com

This reaction requires a nitrosating agent, which is a substance that can donate a nitroso group (-NO). Common nitrosating agents in the environment include:

Nitrite (NO₂⁻) under acidic conditions.

Nitrogen oxides (e.g., N₂O₃, N₂O₄) present in the air from combustion processes.

Nitrates (NO₃⁻) that can be reduced to nitrites by microbial action. nih.gov

Potential sources and dissemination pathways for N-Nitroso-N-pentyl-(4-hydroxybutyl)amine are therefore locations where its precursors are likely to converge.

Industrial Settings: The primary sources are often industrial facilities that manufacture or use secondary amines. If N-pentyl-(4-hydroxybutyl)amine were used as a chemical intermediate, solvent, or additive, its release in wastewater could lead to nitrosamine formation upon contact with nitrites from other sources.

Agricultural Runoff: The use of nitrogen-based fertilizers can lead to elevated levels of nitrates and nitrites in soil and water. nih.gov If agricultural chemicals containing secondary amine structures are also in use, runoff from fields can create conditions suitable for nitrosamine formation.

Consumer Products: Some consumer products such as cosmetics and personal care items may contain amine-based ingredients. nih.gov If these products also contain or come into contact with nitrosating agents, trace amounts of nitrosamines can form.

Water Treatment Facilities: As mentioned, the use of chloramines in drinking water disinfection can lead to the formation of various N-nitrosamines if precursor amines are present in the source water. science.gov

Dissemination into the wider environment occurs primarily through water, as contaminated effluents are discharged into rivers and lakes, or through atmospheric deposition of particle-adsorbed compounds. nih.gov

Table 3: Precursors and Conditions for N-Nitrosamine Formation

| Component | Examples/Sources |

|---|---|

| Amine Precursor | Secondary amines (e.g., N-pentyl-(4-hydroxybutyl)amine), tertiary amines; found in industrial chemicals, pharmaceuticals, agricultural products, and as natural protein breakdown products. researchgate.net |

| Nitrosating Agent | Nitrites (food preservatives), nitrates (fertilizers, converted to nitrites), nitrogen oxides (air pollution from combustion). pjoes.com |

| Favorable Conditions | Acidic pH (for nitrite-based nitrosation), high temperatures (e.g., cooking), presence of catalysts or inhibitors. nih.gov |

Viii. Advanced Research Directions and Methodological Innovations

Development of Novel Analytical Techniques for Trace Analysis

The detection and quantification of N-nitrosamines at trace levels in various matrices, such as pharmaceutical products, is critical for ensuring safety and regulatory compliance. nih.gov The low permissible limits for these potential carcinogens necessitate highly sensitive, selective, and accurate analytical methods. nih.gov Continuous innovation in analytical instrumentation and methodologies is crucial for meeting these stringent requirements.

A variety of advanced analytical techniques are employed for the determination of N-nitrosamine impurities. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are frequently coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), for robust and sensitive analysis. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are cornerstone techniques in this field. nih.gov Other methodologies such as supercritical fluid chromatography (SFC) and capillary electrophoresis are also utilized. nih.gov

Recent developments focus on enhancing efficiency, reducing sample preparation complexity, and improving detection limits. For instance, a disposable pipette extraction technique combined with HPLC-MS has been reported as a faster and more cost-effective method for analyzing N-nitrosamines in medicines, which also aligns with green chemistry principles by reducing solvent consumption. nih.gov Another innovative approach is the direct analysis in real time-mass spectrometry (DART-MS), which offers a rapid and accurate means of detecting and quantifying these impurities. nih.gov For volatile nitrosamines like N-nitrosodimethylamine (NDMA), multiple headspace extraction-selected ion flow tube mass spectrometry has been successfully applied for quantification directly from drug products without the need for dissolution. nih.gov

The choice of analytical technique often depends on the specific N-nitrosamine and the sample matrix. For instance, methods combining colorimetric sample preparation with atomic absorption spectrometry have been developed for trace element analysis, which can be adapted for specific compounds. scispace.com The fundamental goal across all these techniques is to achieve the low quantification limits required by regulatory bodies, ensuring that even minute quantities of impurities like N-Nitroso-N-pentyl-(4-hydroxybutyl)amine can be reliably monitored. nih.gov

Table 1: Overview of Advanced Analytical Techniques for N-Nitrosamine Trace Analysis

| Technique | Abbreviation | Principle | Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry | HPLC-MS/MS | Separates compounds based on their affinity to a stationary phase, followed by mass-based detection and fragmentation for structural confirmation. | High sensitivity, selectivity, and applicability to a wide range of non-volatile compounds. nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass-based detection. | Excellent for volatile and semi-volatile nitrosamines. nih.gov |

| Direct Analysis in Real Time-Mass Spectrometry | DART-MS | An ambient ionization technique that allows for direct analysis of samples with minimal preparation. | Rapid, high-throughput screening capabilities. nih.gov |

| Supercritical Fluid Chromatography | SFC | Uses a supercritical fluid as the mobile phase for separation. | Can be faster and offer different selectivity compared to HPLC. nih.gov |

In Silico Modeling for Predictive Toxicology and SAR Refinement

In silico toxicology, which utilizes computational models to predict the toxic effects of chemicals, has become an indispensable tool in risk assessment. nih.gov For N-nitrosamines, these methods are crucial for prioritizing testing, guiding research, and predicting the carcinogenic potential of novel or unstudied compounds. nih.govresearchgate.net This approach complements traditional animal testing, which is often time-consuming and costly. nih.gov

Predictive toxicology for N-nitrosamines heavily relies on (Quantitative) Structure-Activity Relationship ([Q]SAR) models. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, such as carcinogenicity or mutagenicity. researchgate.net The carcinogenic potency of N-nitrosamines is known to be highly dependent on their metabolic activation, primarily through α-carbon hydroxylation, which is influenced by the local chemical environment around the nitroso group. nih.govresearchgate.net Therefore, SARs for nitrosamines must consider structural features that affect these metabolic pathways. nih.gov

Several factors are known to influence N-nitrosamine potency and are incorporated into SAR models:

α-Carbon Substitution: The degree of substitution at the α-carbon can significantly impact the rate of metabolic activation and, consequently, the carcinogenic potency. nih.gov

Electron-Withdrawing Groups: The presence of electron-withdrawing groups near the nitroso-functional group can decrease carcinogenic potency. nih.gov

Detoxification Pathways: The chemical structure also dictates the effectiveness of in vivo detoxification mechanisms, such as conjugation with glucuronides or glutathione, which can lead to safer, more easily excretable compounds. nih.gov

To improve the accuracy of these predictions, researchers are developing mechanistically based SARs. nih.gov This involves first identifying the dominant reaction mechanism for a given nitrosamine (B1359907) before comparing it to a set of appropriate analogs with known carcinogenicity data for a "read-across" assessment. nih.govresearchgate.net Collaborative efforts involving multiple companies and universities have been established to collect and review experimental data, refine these SARs, and develop improved methods for calculating acceptable intake limits. nih.gov The development of consensus models, which combine predictions from various individual in silico models, is another strategy to enhance predictive power and expand the coverage of chemical space. nih.gov These computational approaches are increasingly supported by regulatory agencies for assessing the risk of impurities. researchgate.net

Table 2: Key Structural Features Influencing N-Nitrosamine Potency in SAR Models

| Structural Feature | Impact on Carcinogenic Potency | Rationale |

|---|---|---|

| Unhindered α-Hydrogens | Increase | Allows for metabolic activation via α-carbon hydroxylation, a key step in forming DNA-alkylating agents. nih.gov |

| α-Carbon Substitution (e.g., tertiary butyl group) | Decrease | Steric hindrance can inhibit the enzymatic α-hydroxylation necessary for activation. nih.govpharmaexcipients.com |

| Electron-Withdrawing Groups (e.g., carbonyl, carboxyl) | Decrease | Reduces the electron density on the nitrosamine nitrogen, which can deactivate the molecule towards metabolic activation. nih.gov |

| Functional Groups for Conjugation (e.g., hydroxyl) | Decrease | Provides sites for Phase II metabolism (e.g., glucuronidation), leading to detoxification and excretion. nih.gov |

Mechanistic Studies on N-Nitrosamine Formation and Inhibition

The formation of N-nitrosamines, such as N-Nitroso-N-pentyl-(4-hydroxybutyl)amine, typically occurs through the reaction of a secondary amine with a nitrosating agent. researchgate.net This reaction is a significant concern in the pharmaceutical industry, as trace amounts of nitrites can be present as impurities in raw materials and excipients, which can then react with amine-containing drug substances. nih.gov

The primary mechanism involves the nitrosation of the amino functional group. researchgate.net Under acidic conditions, such as those found in the stomach, nitrite (B80452) salts can form nitrous acid (HNO₂), which in turn generates various nitrosating species like dinitrogen trioxide (N₂O₃). elifesciences.orgresearchgate.net These reactive species then attack the lone pair of electrons on the nitrogen of the secondary amine, leading to the formation of the N-nitroso bond. researchgate.net Computational studies using Density Functional Theory (DFT) have shown that the activation energies for these reactions are relatively low, suggesting they are likely to occur if the amine and nitrosating agent are present together. elifesciences.orgresearchgate.net The basicity (pKa) of the amine also plays a significant role in the reaction rate. elifesciences.org

Given the potential for in situ formation, significant research has been dedicated to inhibiting this reaction. The primary strategy involves the use of "nitrite scavengers," which are compounds that compete with the amine for the nitrosating agent. researchgate.net These inhibitors work by rapidly reducing the nitrosating species to non-nitrosating nitric oxide (NO). researchgate.net

Several effective inhibitors have been identified:

Ascorbic Acid (Vitamin C) and its salts (e.g., Sodium Ascorbate): These are highly effective aqueous-phase inhibitors. nih.govresearchgate.net

α-Tocopherol (Vitamin E): This is a potent lipid-soluble inhibitor. nih.govresearchgate.net

Phenolic Compounds: Caffeic acid and ferulic acid have demonstrated significant inhibitory effects. nih.gov

Amino Acids: Glycine, lysine, and histidine have also shown potential as inhibitors in solution. nih.gov

Studies have demonstrated that incorporating these inhibitors, even at low weight percentages (e.g., ~1 wt%), into solid dosage forms can inhibit nitrosamine formation by over 80%. nih.gov The U.S. FDA has specifically mentioned the use of ascorbic acid and α-tocopherol as a potential mitigation strategy. researchgate.net

Table 3: Common Inhibitors of N-Nitrosamine Formation

| Inhibitor | Chemical Class | Primary Mechanism of Action |

|---|---|---|

| Ascorbic Acid | Antioxidant / Vitamin | Rapidly reduces nitrosating agents (e.g., N₂O₃) to nitric oxide (NO). nih.govresearchgate.net |

| α-Tocopherol | Antioxidant / Vitamin | Acts as a scavenger for nitrosating agents, particularly in lipid phases. nih.govresearchgate.net |

| Caffeic Acid | Phenolic Compound | Competes with amines for reaction with nitrosating agents. nih.gov |

| Ferulic Acid | Phenolic Compound | Competes with amines for reaction with nitrosating agents. nih.gov |

| Glycine | Amino Acid | The primary amine group can act as a competitive substrate for the nitrosating moiety. nih.govresearchgate.net |

Investigations into Repair Mechanisms and Cellular Defense Pathways

Exposure to N-nitrosamines can lead to the formation of DNA adducts, which are covalent modifications to the DNA that can cause mutations and initiate carcinogenesis if not repaired. nih.gov Cells have evolved sophisticated and overlapping DNA repair pathways to counteract this type of damage and maintain genomic integrity. mdpi.com

N-Nitroso-N-pentyl-(4-hydroxybutyl)amine, a metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), has been shown to cause DNA damage in the bladder epithelium. nih.gov Studies using alkaline sucrose (B13894) gradient sedimentation demonstrated that following exposure to BBN, DNA damage is detectable within hours. nih.gov The cellular repair machinery actively works to resolve this damage, with evidence of complete repair observed within 48 hours in rat bladder epithelium. nih.gov

The primary pathways involved in repairing the types of lesions caused by alkylating agents like activated nitrosamines are Base Excision Repair (BER) and Nucleotide Excision Repair (NER). mdpi.com

Base Excision Repair (BER): This pathway is responsible for repairing small, non-helix-distorting lesions, such as those caused by alkylation or oxidation of DNA bases. mdpi.com It is initiated by DNA glycosylases that recognize and remove the damaged base. For example, the Fpg/Nei family of DNA glycosylases, including NEIL1, NEIL2, and NEIL3, recognize and repair oxidized purines and pyrimidines. mdpi.com

Nucleotide Excision Repair (NER): This pathway handles bulky, helix-distorting DNA adducts. mdpi.com

The Comet assay is a sensitive technique that can be used to quantify the kinetics of DNA damage formation and repair. nih.gov Studies using this assay on cells treated with other nitrosamines, such as the tobacco-specific nitrosamine NNK, have shown that the rate of repair can vary significantly between different cell types. nih.gov For example, the repair of 7-methylguanine (B141273) (7-mG), a common DNA adduct formed by methylating nitrosamines, was found to be fast in U937 cells but slow in lymphocytes. nih.gov This highlights that cellular defense capacity is not uniform and can depend on the specific cell line and its metabolic and repair proficiencies. The p53 tumor suppressor protein has also been implicated in the cellular response to this type of DNA damage. nih.gov

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the carcinogenic effects of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine and related nitrosamines?

- Answer: Rodent models, particularly male Wistar or Fischer 344 rats, are standard for studying bladder carcinogenesis. For example, studies on structurally similar compounds like N-Nitroso-N-butyl-(4-hydroxybutyl)amine (BBN) involve administering 0.01–0.05% nitrosamine in drinking water for 4 weeks to induce tumors, followed by post-initiation protocols with test agents (e.g., caffeine or phenacetin) . These models emphasize dose-response relationships and histopathological analysis of urothelial tissues.

Q. What is the primary metabolic pathway responsible for the activation of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine?

- Answer: The α-hydroxylation pathway is critical for metabolic activation. For BBN, enzymatic hydroxylation at the carbon alpha to the nitroso group generates reactive intermediates that alkylate DNA. This process is measured using doubly ¹⁵N-labeled nitrosamines, where ¹⁵N₂ evolution (detected via GC-MS) quantifies α-hydroxylation efficiency. In isolated rat bladders, 0.1–5 µmol of labeled BBN yielded 0.1% ¹⁵N₂, indicating low but significant activation in target tissues .

Q. How are DNA adducts quantified in studies of nitrosamine-induced carcinogenesis?

- Answer: Immunoaffinity extraction coupled with high-resolution GC-MS is standard. For BBN, O⁶-butylguanine (O⁶-BuG) and O⁶-(4-hydroxybutyl)guanine (O⁶-4-OH-BuG) adducts are isolated using polyclonal antibodies against O⁶-alkylguanosines. After hydrolysis, adducts are derivatized (e.g., pentafluorobenzyl-trimethylsilyl) and quantified. In rats, bladder DNA showed 17.9 µmol O⁶-BuG/mol guanine 24 hours post-BBN exposure .

Advanced Research Questions

Q. How do species-specific metabolic differences influence the carcinogenicity of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine?

- Answer: Metabolic enzyme expression (e.g., CYP450 isoforms) varies between species. Rats exhibit higher urothelial α-hydroxylase activity than mice or hamsters, correlating with BBN’s bladder-specific carcinogenicity. Comparative studies using ¹⁴C-labeled nitrosamines and tissue-specific metabolite profiling (via LC-MS/MS) are critical to identify interspecies differences in activation/detoxification .

Q. What methodological challenges arise in analyzing trace-level nitrosamine impurities in pharmacological studies?

- Answer: Sensitivity and specificity are key hurdles. For example, N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) detection requires LC-MS/MS with a limit of quantification (LOQ) <1 ppb. Deuterated standards (e.g., ¹³C₄-labeled NMBA) are used for isotopic dilution to correct matrix effects. Analytical protocols must comply with FDA guidelines for nitrosamine risk assessment .

Q. How can chemopreventive agents modulate nitrosamine-induced carcinogenesis?

- Answer: Agents like curcumin derivatives activate Nrf2-mediated detoxification pathways, reducing oxidative stress and adduct formation. In Nrf2-null mice, BBN-induced tumor incidence increases by 50%, underscoring Nrf2’s role. Experimental designs combine nitrosamine exposure with co-administration of test compounds (e.g., 1300 mg/kg diet paracetamol), followed by tumor multiplicity analysis .

Q. What contradictions exist in the literature regarding co-carcinogens and nitrosamine synergism?

- Answer: Hydroquinone and caffeine show conflicting effects. Hydroquinone (0.8% diet) did not alter BBN-initiated bladder tumors in rats, while caffeine (0.1% in water) increased tumor multiplicity in some studies. These discrepancies highlight the need for dose-optimization and mechanistic studies (e.g., oxidative stress biomarkers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.